![molecular formula C14H13BrS2 B2785594 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene CAS No. 339015-32-6](/img/structure/B2785594.png)
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenylsulfanylmethyl)-2-(methylsulfanyl)benzene, also known as 4-Bromo-2-methylthiophenol, is an aromatic compound that has a wide range of applications in the field of organic synthesis and scientific research. This compound is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various biochemicals and hormones.
Mécanisme D'action
The mechanism of action of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol is not completely understood. However, it is believed to be related to the ability of the compound to interact with various enzymes and proteins. It is believed that the compound binds to the active sites of these enzymes and proteins and alters their activity. This alteration can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol are not completely understood. However, it is believed to have various effects on the body. It is believed to have an anti-inflammatory effect, as well as an effect on the metabolism of lipids and carbohydrates. It is also believed to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol in laboratory experiments has numerous advantages. It is relatively easy to synthesize and can be used in a variety of different experiments. It is also relatively stable and has a low toxicity. However, there are also some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to accurately measure the concentration of the compound in a sample.
Orientations Futures
There are numerous potential future directions for 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of materials, such as polymers and other materials. In addition, it could be used in the synthesis of various proteins and other macromolecules. Furthermore, it could be used to study the biochemical and physiological effects of the compound, as well as to develop new drugs and treatments.
Méthodes De Synthèse
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol can be synthesized using a number of different methods. One of the most commonly used methods is a reaction between bromobenzene and 2-methylthiophenol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction yields a product with a yield of up to 90%.
Applications De Recherche Scientifique
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzenethylthiophenol is widely used in scientific research. It has been used in the synthesis of various biochemicals and hormones, as well as in the synthesis of polymers and other materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of various proteins and other macromolecules.
Propriétés
IUPAC Name |
1-bromo-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWIVFKQIMCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

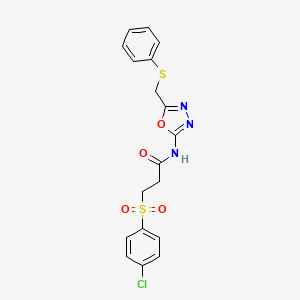

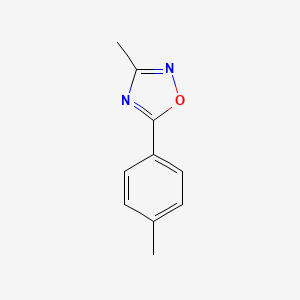
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![N-(4-methylphenyl)-4-{2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2785517.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2785518.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)
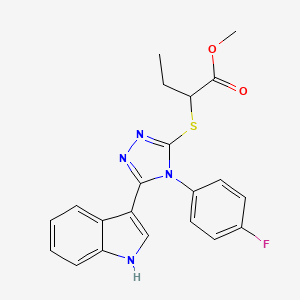
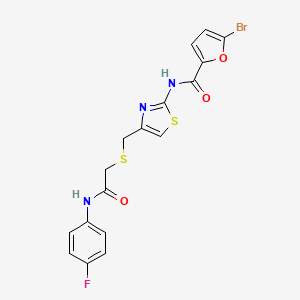
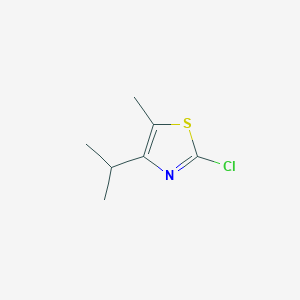


![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2785534.png)